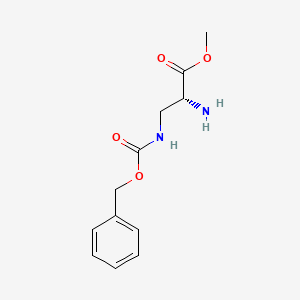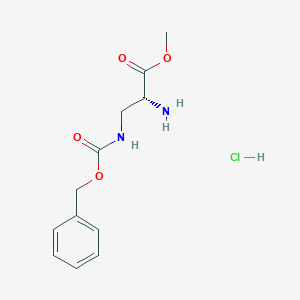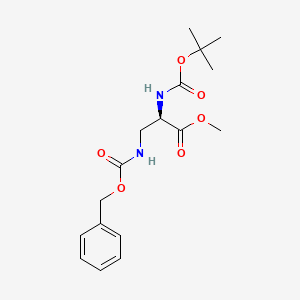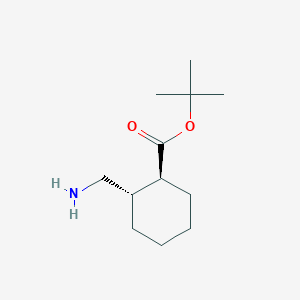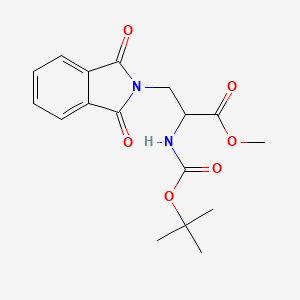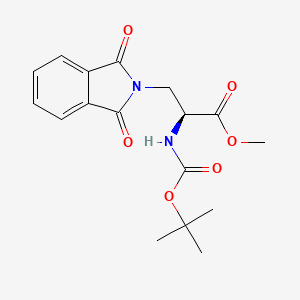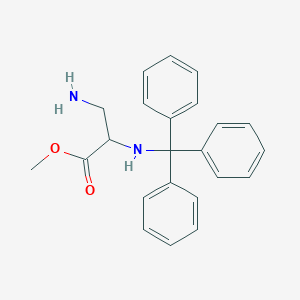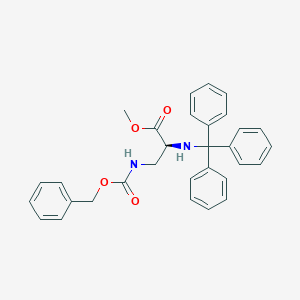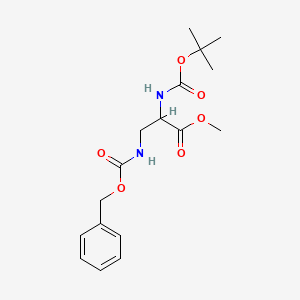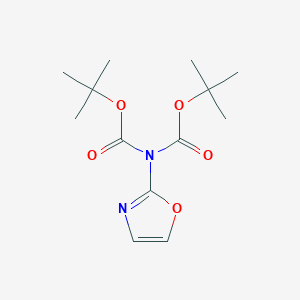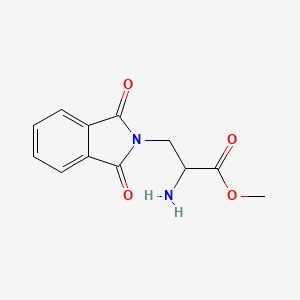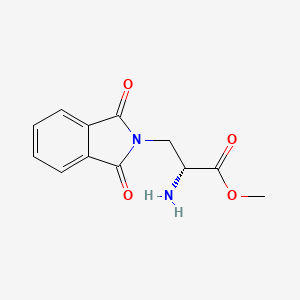
(S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester typically involves the protection of the amino group of an amino acid derivative with a trityl group. This can be achieved through the reaction of the amino acid methyl ester with trityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of trityl-protected amino acids can be scaled up using similar reaction conditions. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of peptides containing trityl-protected amino acids. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, with trityl groups used to protect the amino groups during the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic transformations.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium in the presence of naphthalene is commonly used for reductive cleavage of the trityl group.
Substitution: Various nucleophiles can be used to substitute the trityl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the trityl group can yield trityl cations, while reductive cleavage can regenerate the free amino group .
Scientific Research Applications
(S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester involves the protection of the amino group by the trityl group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amino group under mild conditions. The trityl group can be removed through acid-catalyzed cleavage or reductive cleavage, depending on the desired outcome .
Comparison with Similar Compounds
Similar Compounds
Nα-Trityl-amino acids: Similar to (S)-3-Amino-2-(trityl-amino)-propionic acid methyl ester, these compounds feature a trityl group protecting the amino group of an amino acid.
Trityl-protected peptides: Peptides that contain trityl-protected amino acids, used in solid-phase peptide synthesis.
Uniqueness
This compound is unique due to its specific structure and the presence of the trityl group, which provides stability and protection during chemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
methyl (2S)-3-amino-2-(tritylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-22(26)21(17-24)25-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,25H,17,24H2,1H3/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGXMNHHKVOER-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CN)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
